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molecular formula C15H21BO4 B1420537 Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 956229-86-0

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B1420537
M. Wt: 276.14 g/mol
InChI Key: AIICBFSEEBAMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569286B2

Procedure details

Add potassium carbonate (235.7 g, 1.71 mol) to a solution of 2-amino-3-bromopyridine (88.5 g, 511.7 mmol) in 1,4-dioxane (550 mL) and water (550 mL). Degas the mixture with three cycles of vacuum/nitrogen, add palladium (II) acetate (6.4 g, 28.4 mmol) and tri-t-butylphosphonium tetrafluoroborate (16.5 g, 56.9 mmol) and stir under nitrogen at 88° C. Add a solution of methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (157.0 g, 568.5 mmol) in 1,4-dioxane (550 mL) dropwise over three minutes and stir the mixture at 88° C. for 20 minutes. Cool mixture to 50° C., add water (100 mL), and separate layers. Extract from aqueous with ethyl acetate (2×100 mL), dry combined organics over sodium sulfate and concentrate. Dissolve the concentrated material in N-methylpyrrolidone (314 mL), cool in ice bath and add sulfuric acid (314 mL, 5.9 mol) dropwise to maintain a temperature of approximately 45° C. Stir mixture at 140° C. for 90 minutes. Cool to ambient temperature, add ice (4 kg) and basify with portion wise addition of 50% aqueous NaOH solution until solution is pH 7-8. Cool suspension to 10-15° C., filter out solids and wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L). Dry under vacuum at 40° C. Treat material with refluxing mixture of 10% methanol/dichloromethane solution and filter hot (×4). Concentrate combined filtrates to afford the title compound as a light brown solid (85 g, 404.3 mmol, 71%). MS (m/z): 211 (M+1).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
235.7 g
Type
reactant
Reaction Step Three
Quantity
88.5 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
314 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
71%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[C:13](Br)=[CH:12][CH:11]=[CH:10][N:9]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.CC1(C)C(C)(C)OB([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[CH2:47][C:48](OC)=[O:49])O1.S(=O)(=O)(O)O.[OH-].[Na+]>O1CCOCC1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:12]1[C:13]2[C:41]3[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=3[CH2:47][C:48](=[O:49])[NH:7][C:8]=2[N:9]=[CH:10][CH:11]=1 |f:0.1.2,4.5,8.9,12.13.14|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Name
Quantity
6.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
235.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
88.5 g
Type
reactant
Smiles
NC1=NC=CC=C1Br
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
157 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC=C1)CC(=O)OC)C
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
314 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
ice
Quantity
4 kg
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stir under nitrogen at 88° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degas the mixture with three cycles of vacuum/nitrogen
STIRRING
Type
STIRRING
Details
stir the mixture at 88° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool mixture to 50° C.
CUSTOM
Type
CUSTOM
Details
separate layers
EXTRACTION
Type
EXTRACTION
Details
Extract from aqueous with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry combined organics over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the concentrated material in N-methylpyrrolidone (314 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cool in ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of approximately 45° C
STIRRING
Type
STIRRING
Details
Stir mixture at 140° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cool suspension to 10-15° C.
FILTRATION
Type
FILTRATION
Details
filter out solids
WASH
Type
WASH
Details
wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L)
CUSTOM
Type
CUSTOM
Details
Dry under vacuum at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Treat material with refluxing
ADDITION
Type
ADDITION
Details
mixture of 10% methanol/dichloromethane solution
FILTRATION
Type
FILTRATION
Details
filter hot (×4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Name
Type
product
Smiles
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 404.3 mmol
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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